
5-Methyl-2-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propoxyphenylboronic acid is a chemical compound with the linear formula H3CC6H3(OCH2CH2CH3)B(OH)2 . It is a solid substance with a molecular weight of 194.04 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a methyl group and a propoxy group. The boronic acid group is attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 68-73 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 362.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
The applications of 5-Methyl-2-propoxyphenylboronic acid in scientific research primarily involve its role in the synthesis and characterization of complex organic molecules. For instance, it has been utilized in Suzuki-Miyaura coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This process enables the creation of diverse structures by coupling aryl halides with boronic acids. The synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes demonstrates the utility of boronic acids in facilitating complex reactions, leading to compounds with high yields and purity (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
Development of Novel Antiparasitic Agents
In addition to their synthesis capabilities, derivatives of boronic acids have shown promise in medicinal chemistry, particularly in the development of antiparasitic agents. The creation of 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling showcases the role of boronic acids in the synthesis of potential pharmaceuticals. These compounds exhibited potent lethal activity against Entamoeba histolytica and Giardia intestinalis, highlighting the potential of boronic acid derivatives in addressing parasitic infections (Saadeh, Mosleh, & El-Abadelah, 2009).
Advanced Material Design
Boronic acids are also instrumental in the design of advanced materials with specific targeting capabilities. For example, phenylboronic acid-functionalized polymeric micelles have been developed for targeted drug delivery. These micelles can selectively recognize cancer cells, such as HepG2, and enhance drug uptake, offering a novel approach to cancer therapy (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013).
Mécanisme D'action
Target of Action
5-Methyl-2-propoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, in general, are only marginally stable in water . This could potentially affect their bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of the reaction it participates in, namely the SM coupling reaction, is considerably accelerated at physiological pH . Additionally, the stability of boronic acids and their esters can be affected by the presence of water .
Propriétés
IUPAC Name |
(5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSPZKDVLIUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399644 |
Source


|
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-70-8 |
Source


|
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
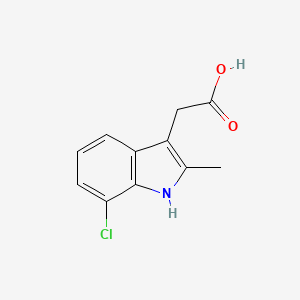
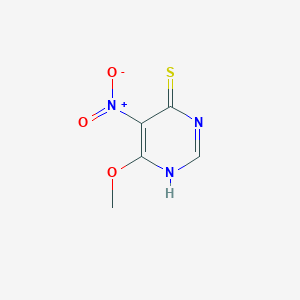
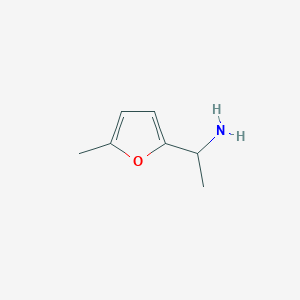
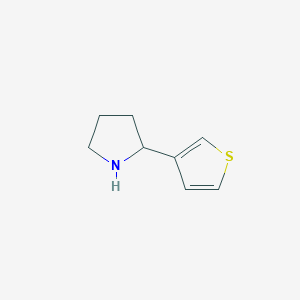
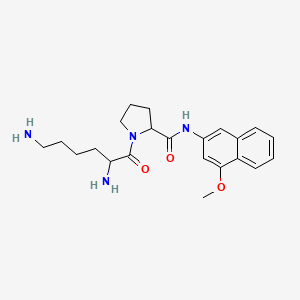
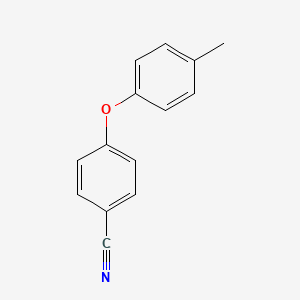
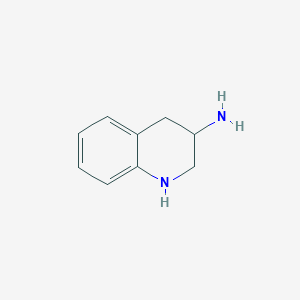
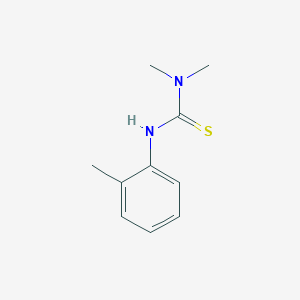


![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)



